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Abstract
This technical guide provides an in-depth exploration of nonadecylbenzene (C₂₅H₄₄), a

prominent member of the long-chain alkylbenzene (LCAB) family. Designed for researchers,

scientists, and professionals in drug development, this document moves beyond a simple

datasheet to offer a cohesive narrative on the synthesis, analytical characterization,

applications, and metabolic fate of this compound. By elucidating the causality behind

experimental choices and grounding claims in authoritative references, this guide serves as a

practical and scientifically rigorous resource. We will delve into detailed experimental protocols,

present quantitative data in accessible formats, and visualize complex workflows and pathways

to provide a comprehensive understanding of nonadecylbenzene's role in both industrial and

research settings.

Introduction: Understanding the Long-Chain
Alkylbenzene Landscape
Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a

benzene ring attached to a linear alkyl chain, typically containing ten or more carbon atoms.

Nonadecylbenzene, also known as 1-phenylnonadecane, is a C₁₉ homolog of this series.

Historically, the industrial production of LCABs, particularly those with C₁₀ to C₁₄ chains, has

been driven by their use as chemical intermediates for the synthesis of linear alkylbenzene

sulfonate (LAS) surfactants.[1][2] These surfactants are the cornerstone of most household and

industrial detergents due to their excellent cleaning properties and biodegradability.[3]
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Beyond their large-scale industrial use, the unique physicochemical properties of LCABs—

namely their pronounced hydrophobicity and structural simplicity—make them subjects of

interest in environmental science as molecular tracers for wastewater contamination and in

materials science.[1] For drug development professionals, understanding molecules like

nonadecylbenzene is relevant in the context of excipient science and drug delivery systems,

where long alkyl chains can be used to modify the solubility and release profiles of hydrophobic

active pharmaceutical ingredients (APIs).[4][5]

This guide will focus specifically on nonadecylbenzene, providing the technical detail

necessary for its synthesis, analysis, and safe handling in a research environment.

Physicochemical and Spectroscopic Properties
Nonadecylbenzene is a waxy solid at room temperature, reflecting its long saturated alkyl

chain. Its properties are defined by the interplay between the hydrophobic C₁₉ tail and the

aromatic phenyl head.

Physical and Chemical Data
The fundamental properties of nonadecylbenzene are summarized in the table below,

compiled from authoritative chemical databases.[6][7][8]
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Property Value Source(s)

Molecular Formula C₂₅H₄₄ [6][7]

Molecular Weight 344.62 g/mol [6][8]

CAS Number 29136-19-4 [6][7]

IUPAC Name Nonadecylbenzene [7]

Synonyms
1-Phenylnonadecane, n-

Nonadecylbenzene
[7]

Appearance Waxy Solid Inferred from melting point

Melting Point 36-41 °C [8][9]

Boiling Point 419 °C (lit.) [8]

Calculated LogP 12.6 [7]

Water Solubility Very Low (Insoluble) [10][11]

Organic Solvent Solubility

Soluble in nonpolar organic

solvents like hexane, toluene,

and ethers.

[10][12]

Predicted Spectroscopic Data
While a dedicated public spectrum for nonadecylbenzene is not readily available, its structure

allows for reliable prediction of its NMR and Mass Spectrometry data based on the well-

understood behavior of alkylbenzenes.[13]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the structure of synthesized

nonadecylbenzene. The expected chemical shifts are highly predictable.

¹H NMR: The proton NMR spectrum is characterized by distinct regions. The aromatic

protons on the benzene ring will appear as a multiplet in the 7.1-7.3 ppm range. The benzylic

protons (–CH₂– attached to the ring) will be a triplet around 2.6 ppm. The rest of the long
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alkyl chain will produce a large, overlapping multiplet between approximately 1.2-1.6 ppm,

with the terminal methyl group appearing as a triplet around 0.9 ppm.[14][15]

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (typically

between 125-143 ppm), with the ipso-carbon (the one attached to the alkyl chain) being the

most downfield. The benzylic carbon will appear around 36 ppm, while the numerous

methylene carbons of the chain will resonate in the 22-32 ppm range, and the terminal

methyl carbon will be the most upfield signal around 14 ppm.[14][16]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

Aromatic C-H (ortho, meta,

para)
~7.1 - 7.3 (m, 5H) ~125 - 129

Aromatic C-Alkyl (ipso) - ~143

Benzylic (α-CH₂) ~2.6 (t, 2H) ~36

Methylene (β-CH₂) ~1.6 (quint, 2H) ~32

Methylene (γ to ω-1 CH₂) ~1.2 - 1.4 (m, 32H) ~29-30

Methylene (ω-1 CH₂) ~1.3 (m, 2H) ~23

Terminal Methyl (ω-CH₃) ~0.9 (t, 3H) ~14

2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of nonadecylbenzene will produce a clear

molecular ion (M⁺) peak at m/z = 344. The fragmentation pattern is dominated by cleavage at

the benzylic position, which is the weakest bond in the alkyl chain.[17][18]

Table of Expected Key Mass Fragments (m/z):
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m/z Value Proposed Fragment Significance

344 [C₂₅H₄₄]⁺ Molecular Ion (M⁺)

91 [C₇H₇]⁺ Tropylium ion. Base Peak.

105 [C₈H₉]⁺
Rearrangement product,

common in alkylbenzenes.

43, 57, 71... [CₙH₂ₙ₊₁]⁺
Series of alkyl fragments from

the chain.[19]

Synthesis and Purification
Nonadecylbenzene is most commonly synthesized via the Friedel-Crafts alkylation reaction, a

cornerstone of organic chemistry for forming carbon-carbon bonds with an aromatic ring.[20]

This electrophilic aromatic substitution typically involves reacting benzene with a long-chain

alkene (e.g., 1-nonadecene) or an alkyl halide in the presence of a Lewis acid catalyst like

aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite.[9][21][22]

Synthesis Workflow Diagram
The following diagram outlines the general workflow for the synthesis of nonadecylbenzene
via Friedel-Crafts alkylation.
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Synthesis Workflow: Friedel-Crafts Alkylation of Benzene
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Reaction
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Benzene (Anhydrous)

Reaction Vessel
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1-Nonadecene AlCl₃ (Anhydrous)

Stirring & Temp. Control
(2-4 hours)

Quench with Ice/HCl

Liquid-Liquid Extraction
(e.g., with Hexane)

Wash Organic Layer
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Caption: Workflow for Nonadecylbenzene Synthesis.
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Detailed Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a representative lab-scale synthesis. Causality: Anhydrous conditions

are critical because the Lewis acid catalyst (AlCl₃) reacts violently with water, which would

deactivate it. The reaction is run at a low temperature initially to control the exothermic reaction

and minimize potential side reactions like polyalkylation.[9]

Materials:

Benzene (anhydrous)

1-Nonadecene or 1-Chlorononadecane

Aluminum chloride (AlCl₃, anhydrous powder)

Hydrochloric acid (HCl, concentrated and dilute)

Hexane

Sodium bicarbonate (NaHCO₃, saturated solution)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or

Argon) throughout the reaction.

Catalyst Suspension: Charge the flask with anhydrous benzene and cool it to 0-5 °C in an

ice bath. While stirring, carefully add anhydrous AlCl₃ powder in portions.

Reactant Addition: Add 1-nonadecene to the dropping funnel and add it dropwise to the

stirred benzene/AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature
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does not exceed 10 °C.

Reaction: After the addition is complete, allow the mixture to slowly warm to room

temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Cool the reaction mixture back down to 0 °C and quench it by very slowly

pouring it over a mixture of crushed ice and concentrated HCl. Caution: This is a highly

exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer twice with hexane. Combine all organic layers.

Washing: Wash the combined organic layer sequentially with dilute HCl, water, saturated

NaHCO₃ solution, and finally brine. The bicarb wash is crucial to remove any remaining

acidic residue.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude oil/solid by vacuum distillation or column chromatography on

silica gel (using hexane as the eluent) to obtain pure nonadecylbenzene.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of

nonadecylbenzene. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard

for this purpose.

Analytical Workflow Diagram
This diagram illustrates the typical process for analyzing a sample for the presence and

quantity of nonadecylbenzene.
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Analytical Workflow for Nonadecylbenzene (GC-MS)

Sample Matrix
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Data Processing
(Integration, Spectral Library Search)
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(Comparison to Calibration Curve)

Final Report
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Qualitative ID
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Caption: GC-MS Analysis Workflow.

Detailed Protocol: GC-MS Analysis
This protocol is adapted from standard procedures for analyzing LCABs in environmental or

chemical samples.[23] Causality: A non-polar capillary column (like a DB-5) is chosen because
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it separates compounds primarily by boiling point, which is ideal for a homologous series like

alkylbenzenes. The temperature program starts low and ramps up to elute volatile compounds

first, followed by the higher-boiling LCABs. Selected Ion Monitoring (SIM) mode is often used to

increase sensitivity and selectivity for the target analytes by only monitoring for their

characteristic ions (e.g., m/z 91, 105, 344).[23]

Instrumentation & Consumables:

Gas Chromatograph with a Mass Selective Detector (MSD)

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or

equivalent)

Carrier Gas: Helium, high purity

Injector: Split/splitless

Vials, syringes, and appropriate solvents

Procedure:

Sample Preparation: Dissolve a known quantity of the nonadecylbenzene sample in a

suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately

1-10 µg/mL. Add an internal standard if quantitative analysis is required.

Instrument Conditions:

Injector: 280 °C, Splitless mode (1 µL injection volume).

Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 300 °C,

hold for 10 min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Transfer Line: 280 °C.

MS Ion Source: 230 °C.
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MS Quadrupole: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-500) for identification or SIM for quantification

(monitoring ions m/z 91, 105, 344).

Analysis: Inject the sample. After the run, integrate the peaks of interest.

Identification: Confirm the identity of the nonadecylbenzene peak by comparing its retention

time to that of a known standard and its mass spectrum to a reference library or the

expected fragmentation pattern (prominent m/z 91 base peak).

Quantification: If performing quantitative analysis, construct a calibration curve using

standards of known concentration and calculate the sample concentration based on the peak

area ratio to the internal standard.

Applications and Relevance
While the predominant use of LCABs is in the detergent industry, their unique properties are

being explored in other specialized fields.

Industrial Chemistry
Surfactant Precursor: The primary application is the sulfonation of the benzene ring to

produce nonadecylbenzene sulfonate, an anionic surfactant.[3]

Specialty Fluids: Due to their thermal stability and low reactivity, LCABs can be used as

components in synthetic lubricants, heat transfer fluids, or insulating oils.

Relevance to Pharmaceutical and Drug Development
The direct application of nonadecylbenzene in pharmaceuticals is not common; however, its

structural motifs and physicochemical properties are highly relevant to drug development

professionals.[6]

Excipient Science: Long-chain hydrocarbons can be used as non-polar excipients in topical

or specialized oral formulations. Alkylbenzenes are listed as potential excipients for various
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formulation types.[24]

Drug Delivery Systems: The core principle of using long alkyl chains to increase

hydrophobicity is central to many drug delivery strategies.[5] Functionalizing porous

materials (like mesoporous silica) with long alkyl chains can create hydrophobic pockets that

control the adsorption and subsequent release of poorly water-soluble drugs.[4] While

nonadecylbenzene itself may not be the functionalizing agent, it serves as an excellent

model compound for studying the interactions of long alkyl-aryl moieties with drug molecules

and carrier matrices.

Medicinal Chemistry Scaffolds: The alkyl-aryl motif is a common feature in many drug

molecules. Understanding the metabolism and toxicology of a simple model like

nonadecylbenzene can provide foundational insights for medicinal chemists designing more

complex molecules with similar structural features.

Toxicology and Metabolic Profile
The toxicological profile of long-chain alkylbenzenes is generally considered to be of low

concern, especially in comparison to benzene itself.[6]

General Toxicology
Studies on C₁₀-C₁₆ alkylbenzenes and their sulfonated derivatives indicate low potential for

systemic toxicity from repeated exposure.[8][25] The primary health concern is irritation upon

direct contact, particularly with the sulfonated forms which are potent detergents.[26] Due to

their very low vapor pressure and water solubility, the risk of significant exposure via inhalation

or ingestion under normal laboratory or industrial conditions is minimal.[8] A study on C₁₅-C₂₀

alkylbenzenes in rats exposed to high aerosol concentrations noted some pulmonary effects,

but these conditions are not typical of normal handling.[27]

Metabolism
The metabolism of n-alkylbenzenes has been studied in various organisms. The primary route

of metabolism does not involve the stable aromatic ring but rather the oxidation of the long alkyl

chain.[28][29] Fungal metabolism studies have shown that degradation is initiated at the

terminal end of the alkyl chain (ω-oxidation) followed by sequential two-carbon cleavage (β-

oxidation), eventually leading to intermediates like phenylacetic acid and benzoic acid.[23][30]
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A proposed metabolic pathway in mammals would similarly involve cytochrome P450-mediated

hydroxylation at the terminal (ω) or sub-terminal (ω-1) positions of the alkyl chain, followed by

further oxidation to carboxylic acids, which can then be excreted.

Proposed Metabolic Pathway Diagram
Proposed Mammalian Metabolic Pathway for Nonadecylbenzene
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Caption: Proposed Metabolic Pathway.
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Conclusion
Nonadecylbenzene, while primarily an industrial chemical precursor, serves as an important

archetype for the class of long-chain alkylbenzenes. Its straightforward synthesis via Friedel-

Crafts alkylation and well-defined analytical characteristics make it an accessible compound for

research. For scientists in the pharmaceutical and drug development fields,

nonadecylbenzene and its congeners offer valuable insights into the behavior of hydrophobic

alkyl-aryl moieties, which are critical components in both drug molecules and advanced

delivery systems. Its low toxicity profile further enhances its utility as a model compound. This

guide has provided the foundational knowledge, practical protocols, and theoretical frameworks

necessary for professionals to confidently synthesize, analyze, and conceptualize the utility of

nonadecylbenzene in a scientific setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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